molecular formula C14H12N2OS B5636439 6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5636439
M. Wt: 256.32 g/mol
InChI Key: DBEYESOUTDCDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry. It exhibits potential as a dual thymidylate synthase and dihydrofolate reductase inhibitor, making it a candidate for antitumor agents (Gangjee et al., 2009).

Synthesis Analysis

The synthesis of 6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves key intermediates like 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one. Various arylthiols are attached at specific positions to achieve the desired compound. Advanced techniques like X-ray crystallography have been employed to understand the molecular structure (Gangjee et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-d]pyrimidine ring, which exhibits a "folate" mode of binding. This structure is crucial for its inhibitory action on enzymes like human thymidylate synthase and dihydrofolate reductase (Gangjee et al., 2009).

Chemical Reactions and Properties

6-Ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one shows significant chemical reactions, primarily due to its active sites that interact with enzymes. Its structure allows for potent and selective inhibition, particularly in certain microbial enzymes (Gangjee et al., 2009).

Scientific Research Applications

Fluorescence Characteristics

A study by Ho and Yao (2009) explored the synthesis and spectral characteristics of novel fluorescent compounds derived from thieno[2,3-d]pyrimidine. They found that these compounds exhibited intense blue to yellow-green fluorescence in certain solutions, highlighting their potential use in fluorescence applications (Ho & Yao, 2009).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized and evaluated a series of thieno[2,3-d]pyrimidine derivatives for their antitumor activity. Many of these compounds showed potent anticancer activity against various human cancer cell lines, suggesting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

Gangjee et al. (2009) synthesized analogues of 6-ethylthieno[2,3-d]pyrimidine as potential inhibitors of both thymidylate synthase and dihydrofolate reductase. Their research suggests these compounds could serve as dual-action antitumor agents (Gangjee et al., 2009).

Antimicrobial Activity

Vlasov et al. (2022) conducted a study on thieno[2,3-d]pyrimidine derivatives, revealing their moderate antimicrobial activity against several bacterial strains. This research indicates their potential use in developing new antibacterial agents (Vlasov et al., 2022).

Nonlinear Optical Properties

Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of thieno[2,3-d]pyrimidine derivatives. Their findings suggest that these compounds have considerable NLO character, making them suitable for use in optoelectronics and high-tech applications (Hussain et al., 2020).

Corrosion Inhibition

Abdelazim et al. (2021) explored the use of pyrimidine derivatives in corrosion inhibition, particularly for iron in acidic environments. Their study highlights the potential application of these compounds in protecting metals from corrosion (Abdelazim et al., 2021).

Synthesis Efficiency

Shi et al. (2018) reported a green, efficient approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing the importance of step economy and reduced environmental impact in pharmaceutical synthesis (Shi et al., 2018).

Future Directions

The future directions for the study of “6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one” and related compounds could include further investigation of their antimycobacterial activity , exploration of their potential as antitubercular agents , and development of efficient synthesis methods .

properties

IUPAC Name

6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-11-8-12-13(18-11)15-9-16(14(12)17)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEYESOUTDCDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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